3-(Methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate
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Overview
Description
3-(Methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a naphthalene core substituted with methoxymethoxy and triisopropylsilyl groups, along with a trifluoromethanesulfonate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate typically involves multiple steps, starting with the functionalization of the naphthalene core. The introduction of the methoxymethoxy group can be achieved through a methoxymethylation reaction, while the triisopropylsilyl group is introduced via a silylation reaction. The final step involves the formation of the trifluoromethanesulfonate ester, which is often carried out using trifluoromethanesulfonic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield dihydronaphthalene derivatives.
Substitution: The trifluoromethanesulfonate group can be substituted with nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include naphthoquinones, dihydronaphthalene derivatives, and various substituted naphthalene compounds.
Scientific Research Applications
3-(Methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a probe in drug discovery.
Industry: Utilized in the development of advanced materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(Methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, influencing biological processes and chemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxymethoxy)-8-ethynylnaphthalene
- 3-(Methoxymethoxy)-8-(trimethylsilyl)ethynyl)naphthalene
- 8-((Triisopropylsilyl)ethynyl)naphthalene-1-yl trifluoromethanesulfonate
Uniqueness
3-(Methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate stands out due to the combination of its functional groups, which confer unique chemical reactivity and potential applications. The presence of the trifluoromethanesulfonate ester enhances its electrophilicity, making it a versatile intermediate in organic synthesis.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H31F3O5SSi |
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Molecular Weight |
516.6 g/mol |
IUPAC Name |
[3-(methoxymethoxy)-8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C24H31F3O5SSi/c1-16(2)34(17(3)4,18(5)6)12-11-19-9-8-10-20-13-21(31-15-30-7)14-22(23(19)20)32-33(28,29)24(25,26)27/h8-10,13-14,16-18H,15H2,1-7H3 |
InChI Key |
BITIIRWJGGHHRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CC1=CC=CC2=CC(=CC(=C21)OS(=O)(=O)C(F)(F)F)OCOC)(C(C)C)C(C)C |
Origin of Product |
United States |
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